molecular formula C12H10ClNO2 B8323535 2-chloro-N-(1-hydroxynaphthalen-2-yl)acetamide

2-chloro-N-(1-hydroxynaphthalen-2-yl)acetamide

Cat. No. B8323535
M. Wt: 235.66 g/mol
InChI Key: YOUIAUAEHQWCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1-hydroxynaphthalen-2-yl)acetamide is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(1-hydroxynaphthalen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1-hydroxynaphthalen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-chloro-N-(1-hydroxynaphthalen-2-yl)acetamide

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-chloro-N-(1-hydroxynaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H10ClNO2/c13-7-11(15)14-10-6-5-8-3-1-2-4-9(8)12(10)16/h1-6,16H,7H2,(H,14,15)

InChI Key

YOUIAUAEHQWCNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)NC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 ml of chloroacetyl chloride (25.4 mmol) were added dropwise to a suspension of 5 g of 2-amino-1-naphthol hydrochloride (25.4 mmol) and 5.08 g of calcium carbonate in 200 ml of dioxane, with stirring and under an inert atmosphere. The reaction medium was stirred at 40° C. for 1 hour 30 minutes, cooled to 15° C., filtered on sintered glass and the inorganic salts were rinsed twice with ethyl acetate. The combined organic phases were concentrated until an insoluble product appeared. The concentrate was poured over 250 ml of ice-cold water. The precipitate formed was drained, washed with water and dried under vacuum to a constant weight to give 3.58 g of 2-chloro-N-(1-hydroxynaphthalen-2-yl)acetamide in the form of a beige powder with a yield of 60%.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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